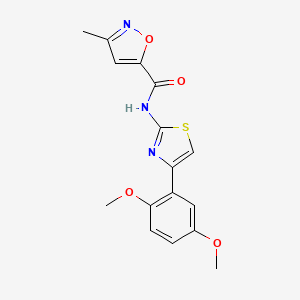

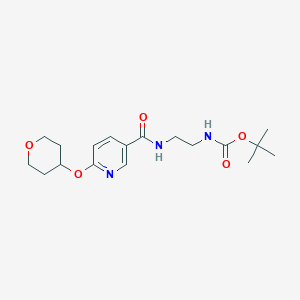

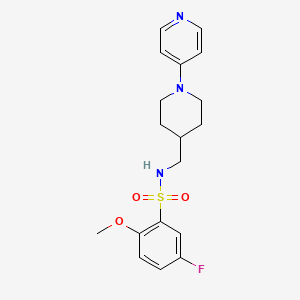

![molecular formula C26H27NO B2360161 (E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide CAS No. 329778-66-7](/img/structure/B2360161.png)

(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide” belongs to a class of organic compounds known as amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. The “(E)” in the name indicates the configuration of the double bond in the molecule .

Chemical Reactions Analysis

The compound might undergo various chemical reactions typical of amides and alkenes. For example, the amide group could participate in hydrolysis reactions under acidic or basic conditions, while the alkene group could undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting its solubility in different solvents .科学的研究の応用

Anticonvulsant Activity

(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide and its derivatives have been studied for their potential anticonvulsant properties. For instance, a study on (E)-N-cinnamoyl aminoalkanols derivatives, which are structurally related, revealed that certain compounds exhibited significant anticonvulsant activity in rodent models. This indicates potential applications in the treatment of seizure disorders (Gunia-Krzyżak et al., 2017).

Chemoselective Synthesis

The compound and its analogs have been employed in chemoselective synthesis processes. For example, they have been used in the synthesis of trisubstituted thiazoles via a one-step chemoselective thionation-cyclization process. This highlights its utility in synthetic organic chemistry, particularly in the efficient creation of complex molecules (Kumar et al., 2013).

Stereoselective Functionalisation

The compound's derivatives have been utilized in stereoselective functionalization processes. Studies have shown the capability of these compounds in asymmetric synthesis, leading to the creation of homochiral 1,2-diols and α-benzyloxy carbonyl compounds, which are valuable in medicinal chemistry and drug development (Aciro et al., 2008).

Antimycobacterial Activity

Some derivatives of (E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide have been synthesized and evaluated for their antimycobacterial activity. This research contributes to the ongoing search for new therapeutic agents against tuberculosis and related bacterial infections (Sanna et al., 2002).

Molecular Interactions Study

The compound and its derivatives have been used to study molecular interactions, particularly in solutions. Research in this area provides insights into the nature of solute-solvent and solvent-solvent interactions, which is crucial in understanding solution chemistry and can impact fields like pharmacology and material science (Tekade et al., 2015).

特性

IUPAC Name |

(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO/c1-20(2)19-22-15-13-21(14-16-22)17-18-25(28)27-26(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-18,20,26H,19H2,1-2H3,(H,27,28)/b18-17+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPWHQNVBWEIPX-ISLYRVAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

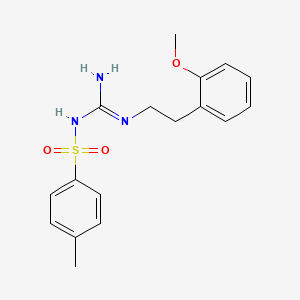

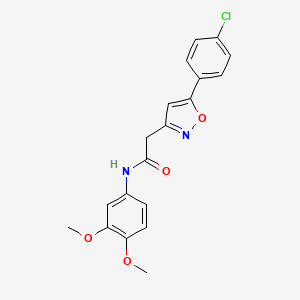

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360079.png)

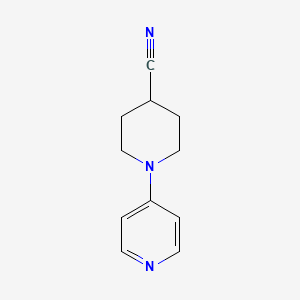

![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3-bromobenzoate](/img/structure/B2360089.png)

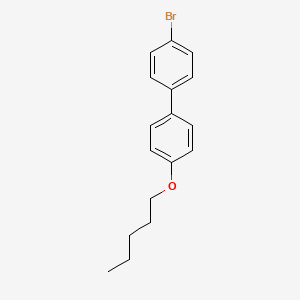

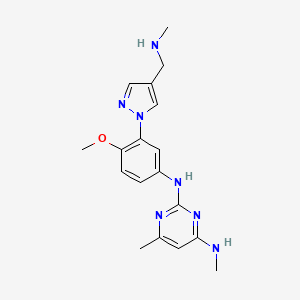

![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2360101.png)